5-tert-Butyl-1,2,3-trimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,2,3-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-9-7-12(13(4,5)6)8-10(2)11(9)3/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVJKYPEIPJEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038702 | |

| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-23-7 | |

| Record name | 5-(1,1-Dimethylethyl)-1,2,3-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 5-(1,1-dimethylethyl)-1,2,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-tert-Butyl-1,2,3-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-3,4,5-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-1,2,3-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NBO9ZA2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-tert-Butyl-1,2,3-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-1,2,3-trimethylbenzene, also known as 5-tert-butylhemimellitene, is a polysubstituted aromatic hydrocarbon. Its molecular structure, featuring a benzene ring with three adjacent methyl groups and a bulky tert-butyl group, imparts unique physicochemical characteristics that are of significant interest in various fields of chemical research and development. Understanding these properties is crucial for its application in synthesis, as a starting material for more complex molecules, and for ensuring safe handling and storage.

This technical guide provides a comprehensive overview of the known physical properties of this compound, grounded in available experimental data and supplemented with established theoretical calculations where direct measurements are not publicly documented. This document is intended to serve as a valuable resource for professionals requiring a detailed understanding of this compound's physical behavior.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic identifiers and structural representation.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 5-tert-butylhemimellitene, 1-tert-Butyl-3,4,5-trimethylbenzene | |

| CAS Number | 98-23-7 | |

| Molecular Formula | C₁₃H₂₀ | |

| Molecular Weight | 176.30 g/mol | |

| Canonical SMILES | CC1=C(C(=CC(=C1)C(C)(C)C)C)C | |

| InChIKey | ZQVJKYPEIPJEIP-UHFFFAOYSA-N |

Core Physical Properties

The physical state and behavior of a compound under various conditions are dictated by its core physical properties.

| Property | Value | Conditions | Source |

| Physical State | Solid | Ambient | |

| Melting Point | 31 - 33 °C (87.8 - 91.4 °F) | ||

| Boiling Point | 114 - 115 °C (237.2 - 239 °F) | @ 17 mmHg | |

| LogP (Octanol-Water Partition Coefficient) | 3.909 | Calculated |

Causality Behind the Properties:

The solid state of this compound at room temperature is a direct consequence of the significant intermolecular van der Waals forces. The presence of multiple alkyl substituents on the benzene ring increases the surface area and polarizability of the molecule, leading to stronger intermolecular attractions compared to less substituted benzenes, thus raising its melting point above ambient temperature.

The boiling point, while provided at a reduced pressure, indicates a relatively high value for a molecule of this molecular weight. This is also attributable to the strong intermolecular forces that must be overcome for the substance to transition into the gaseous phase. The normal boiling point at atmospheric pressure is expected to be significantly higher.

The calculated LogP value of 3.909 indicates that this compound is a highly lipophilic compound, with a strong preference for nonpolar environments over aqueous ones.[1] This is a critical parameter in drug development for predicting a molecule's pharmacokinetic properties, such as absorption and distribution.

Experimental Methodologies for Key Physical Properties

Density Measurement

The density of a solid or liquid organic compound is a fundamental physical constant. For a solid like this compound below its melting point, gas pycnometry would be the method of choice. For the liquid state, a pycnometer would be used.

Experimental Protocol: Density Determination by Pycnometry (for the liquid state)

-

Preparation: A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound (in its liquid state, i.e., above 33 °C), ensuring no air bubbles are present. The mass of the filled pycnometer (m₁) is then measured.

-

Mass of Pycnometer with Calibration Liquid: The pycnometer is emptied, cleaned, and filled with a calibration liquid of a precisely known density at a specific temperature (e.g., deionized water). The mass of the pycnometer filled with the calibration liquid (m₂) is measured.

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water

where ρ_water is the density of water at the measurement temperature.

Causality Behind Experimental Choices: Pycnometry is chosen for its high precision and the relatively small sample volume required. The use of a calibration liquid with a well-documented density-temperature relationship is crucial for accurate volume determination of the pycnometer. Temperature control is paramount as density is temperature-dependent.

Caption: Workflow for density determination using a pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identification and purity assessment. The Abbe refractometer is the standard instrument for this measurement.

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of molten this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature must be recorded as the refractive index is temperature-dependent.

Causality Behind Experimental Choices: The Abbe refractometer is a robust and widely used instrument that provides accurate refractive index measurements with a small amount of sample. The use of a monochromatic light source (typically the sodium D-line at 589 nm) is standard, as the refractive index is also wavelength-dependent.

Caption: Procedure for measuring refractive index with an Abbe refractometer.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purifications, and formulations. A qualitative and quantitative solubility assessment would be performed.

Experimental Protocol: Determination of Solubility

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

-

Qualitative Assessment: A small, known amount of this compound is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated, and visual observation determines if the compound dissolves completely, partially, or not at all.

-

Quantitative Assessment (for soluble systems): For solvents in which the compound is soluble, a saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate. A known volume of the saturated solution is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/100 mL or mol/L.

Causality Behind Experimental Choices: The choice of a diverse set of solvents provides a comprehensive understanding of the compound's solubility behavior, which is directly related to its polarity and the intermolecular forces it can form with the solvent molecules. Temperature control is critical as solubility is highly temperature-dependent.

Spectroscopic Data

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

-

Infrared (IR) Spectrum: The IR spectrum of this compound would exhibit characteristic peaks for C-H stretching and bending in the aromatic ring and the alkyl substituents, as well as aromatic overtones.

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to elucidate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the connectivity and substitution pattern of the benzene ring.

Safety and Handling

Based on available safety data, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be handled in a well-ventilated area to avoid inhalation of any potential dust or vapors. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[2]

Conclusion

This technical guide has synthesized the available physical property data for this compound, providing a valuable resource for scientists and researchers. While key experimental data for properties such as density, refractive index, and a comprehensive solubility profile are not currently prevalent in public literature, the established methodologies for their determination have been detailed. The provided information on its molecular identity, core physical properties, and spectroscopic data offers a solid foundation for the safe and effective use of this compound in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66811, this compound. Retrieved January 18, 2026 from [Link].

-

Cheméo (2024). 5-t-Butyl-1,2,3-trimethylbenzene. Retrieved January 18, 2026 from [Link].

-

National Institute of Standards and Technology (2024). 5-t-Butyl-1,2,3-trimethylbenzene. In NIST Chemistry WebBook. Retrieved January 18, 2026 from [Link].

Sources

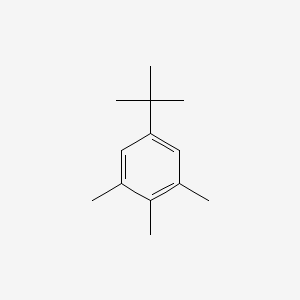

5-tert-Butyl-1,2,3-trimethylbenzene chemical structure

An In-Depth Technical Guide to 5-tert-Butyl-1,2,3-trimethylbenzene: Structure, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of molecular architecture and behavior is paramount. This guide provides a detailed exploration of this compound, a substituted aromatic hydrocarbon. Our focus extends beyond a mere recitation of facts to an integrated perspective on its chemical identity, synthesis, and analytical characterization. This document is structured to deliver not only foundational knowledge but also actionable insights rooted in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 5-tert-butylhemimellitene, is an organic compound with the chemical formula C₁₃H₂₀.[1][2] Its structure features a benzene ring substituted with three methyl groups at the 1, 2, and 3 positions, and a tert-butyl group at the 5 position. This substitution pattern imparts specific physicochemical properties that influence its reactivity and potential applications.

Chemical Structure

The structural arrangement of the alkyl groups on the benzene ring is fundamental to the molecule's chemical behavior. The adjacent trimethyl arrangement, coupled with the bulky tert-butyl group, creates a unique steric and electronic environment.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ | [1][2][3] |

| Molecular Weight | 176.30 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 98-23-7 | [1][2] |

| Synonyms | 5-tert-butylhemimellitene, 1-tert-Butyl-3,4,5-trimethylbenzene | [1] |

| Appearance | Colorless liquid (presumed based on related compounds) | |

| Boiling Point | Not explicitly available, but the starting material 1,2,3-trimethylbenzene boils at 176 °C. | |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

Synthesis Pathway: Friedel-Crafts Alkylation

The primary route for synthesizing this compound is through the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene).[5] This classic electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring using an alkylating agent and a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a tert-butyl carbocation, a stable tertiary carbocation, which then acts as the electrophile. The aromatic ring of 1,2,3-trimethylbenzene attacks this carbocation, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Caption: Simplified workflow of Friedel-Crafts alkylation for the synthesis of this compound.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

2-Chloro-2-methylpropane (tert-Butyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel, dissolve 1,2,3-trimethylbenzene in anhydrous dichloromethane. The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly reactive with water, which would quench the catalyst.

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

-

Addition of Alkylating Agent: Slowly add a solution of 2-chloro-2-methylpropane in anhydrous dichloromethane to the reaction mixture via the addition funnel over a period of 30 minutes. A slow addition rate is crucial to maintain the low temperature and prevent over-alkylation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material. A study has shown that a reaction time of 5 hours at 10°C can lead to high selectivity.[5]

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice and 1 M HCl. This step quenches the reaction by hydrolyzing the aluminum chloride and protonating any remaining Lewis basic species.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes the bulk of the water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the alkyl substituents. Due to the symmetry of the molecule, the two aromatic protons should appear as a singlet. The nine protons of the tert-butyl group will also appear as a singlet, and the nine protons of the three methyl groups will likely appear as two distinct singlets (one for the two equivalent methyl groups and one for the single methyl group).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals corresponding to the aromatic carbons and the carbons of the tert-butyl and methyl groups are expected.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups. Aromatic C=C stretching bands will also be present.[2][7][8]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 176.30).[2][9] Fragmentation patterns will be consistent with the loss of alkyl groups, particularly a prominent peak corresponding to the loss of a methyl group from the tert-butyl moiety.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and other ignition sources. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Disposal: Dispose of the chemical waste in accordance with local regulations.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas. The parent compound, 1,2,3-trimethylbenzene, is used as a raw material in the synthesis of dyes, resins, and as a component in some fuels.[12] The introduction of the tert-butyl group can enhance solubility in nonpolar solvents and provide steric bulk, which can be advantageous in the design of:

-

Specialty Polymers and Resins: The molecule could serve as a monomer or an additive to modify the properties of polymers.

-

Fine Chemicals Synthesis: It can be a precursor for more complex molecules in multi-step organic synthesis.

-

Ligand Development: The specific substitution pattern could be exploited in the design of ligands for catalysis or materials science.

Conclusion

This compound is a fascinating molecule whose synthesis and characterization are well-grounded in fundamental principles of organic chemistry. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis via Friedel-Crafts alkylation, and an outline of the analytical techniques for its characterization. For researchers and developers, a thorough understanding of these aspects is the cornerstone of innovation and the successful application of such chemical entities.

References

-

Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. (2010). ResearchGate. [Link]

-

Chemical Properties of 5-t-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7). Cheméo. [Link]

-

This compound. PubChem. [Link]

-

5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

-

This compound Safety Data Sheets(SDS). LookChem. [Link]

-

5-Tert.-butyl-1,2,3-trimethyl-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

-

5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

-

5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

-

5-TERT.-BUTYL-1,2,3-TRIMETHYL-BENZENE - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Alkylation of aromatic molecules. Simple Science. [Link]

-

Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

Safety data sheet - 1,2,3-Trimethylbenzene. CPAchem. [Link]

-

Friedel-Crafts Alkylation. Chemistry Steps. [Link]

-

Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

-

Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Semantic Scholar. [Link]

-

1,3,5-TRIMETHYLBENZENE; EI-B; MS. MassBank. [Link]

-

1,2,3-Trimethylbenzene. Wikipedia. [Link]

-

Exploring the Chemistry: Uses of 1,2,3-Trimethylbenzene in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]

-

Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft. OEHHA. [Link]

-

1,2,3-Trimethylbenzene | C9H12 | MD Topology | NMR | X-Ray. MD Topology. [Link]

-

Mesitylene. PubChem. [Link]

Sources

- 1. This compound | C13H20 | CID 66811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-t-Butyl-1,2,3-trimethylbenzene [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 5-t-Butyl-1,2,3-trimethylbenzene [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 5-t-Butyl-1,2,3-trimethylbenzene [webbook.nist.gov]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. cpachem.com [cpachem.com]

- 12. nbinno.com [nbinno.com]

5-tert-Butyl-1,2,3-trimethylbenzene CAS number 98-23-7

An In-depth Technical Guide to 5-tert-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7)

Introduction and Strategic Overview

This compound, also known by the synonym 5-tert-butylhemimellitene, is a polysubstituted aromatic hydrocarbon.[1] Its structure, featuring a sterically demanding tert-butyl group adjacent to a vicinal trimethyl-substituted benzene ring, imparts unique chemical properties that make it a subject of interest in synthetic organic chemistry. While its direct large-scale industrial applications are not as widespread as simpler alkylbenzenes, its utility as a chemical intermediate and a model compound for studying steric and electronic effects in aromatic systems is significant.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and handling for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling and use in experimental settings. Its identity is unequivocally confirmed through a combination of spectroscopic techniques.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 98-23-7 | [1][4][5] |

| Molecular Formula | C₁₃H₂₀ | [1][4][6] |

| Molar Mass | 176.30 g/mol | [1][6] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless liquid (inferred) | |

| Solubility | Insoluble in water; soluble in organic solvents. | [7] |

Spectroscopic Signature

Definitive structural elucidation relies on spectroscopic analysis. The expected spectral data are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, and the tert-butyl group. The two aromatic protons would appear as singlets due to their para relationship. The three methyl groups on the ring may show distinct singlets, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the unique carbon environments within the molecule. Signals will be present for the quaternary aromatic carbons (those attached to the alkyl groups), the protonated aromatic carbons, the methyl carbons, and the quaternary and methyl carbons of the tert-butyl group.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions are expected for C-H stretching from the aromatic ring and alkyl groups, as well as characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.[5][9]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 176.3).[5][10] A prominent fragment is often observed at M-15, corresponding to the loss of a methyl group to form a stable benzylic carbocation.

Synthesis and Mechanistic Insight

The primary route for synthesizing this compound is the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene).[11] Modern methodologies have shifted towards using more selective and recyclable catalysts, such as ionic liquids, to improve yield and reduce waste.

Catalytic Synthesis Workflow

The synthesis involves the electrophilic substitution of a tert-butyl group onto the 1,2,3-trimethylbenzene ring. The choice of catalyst is critical to achieving high selectivity. Lewis acidic ionic liquids like [Et₃NH]Cl–AlCl₃ have demonstrated high efficiency and reusability.[11]

Caption: Workflow for the ionic liquid-catalyzed synthesis.

Mechanism: Friedel-Crafts Alkylation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃ component of the ionic liquid) facilitates the formation of a tert-butyl carbocation, a potent electrophile. The electron-rich trimethylbenzene ring then acts as a nucleophile.

Caption: Mechanism of Friedel-Crafts alkylation.

Detailed Experimental Protocol

The following protocol is adapted from methodologies reported for Lewis acid-catalyzed alkylations.[11]

-

Reactor Setup : A jacketed glass reactor is charged with 1,2,3-trimethylbenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Introduction : The ionic liquid catalyst, [Et₃NH]Cl–AlCl₃, is added to the reactor with stirring. The mass fraction of the catalyst relative to the trimethylbenzene is a critical parameter, with optimal ratios around 10%.[11]

-

Temperature Control : The reaction mixture is cooled to the target temperature (e.g., 10°C) using a circulating bath. Precise temperature control is crucial for maximizing selectivity and minimizing side reactions.

-

Reagent Addition : 2-Chloro-2-methylpropane is added dropwise to the stirred mixture over a period of 30-60 minutes. The slow addition helps to control the exothermic reaction.

-

Reaction Monitoring : The reaction is allowed to proceed for a specified duration (e.g., 5 hours), with progress monitored by techniques such as Gas Chromatography (GC).[11]

-

Quenching and Work-up : Upon completion, the reaction is carefully quenched by pouring the mixture into ice-water. This deactivates the catalyst.

-

Extraction : The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined.

-

Purification : The combined organic phase is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay between the activating, ortho-para directing methyl groups and the sterically hindering tert-butyl group.

Electrophilic Aromatic Substitution

The aromatic ring is highly activated towards further electrophilic substitution. However, the position of attack is strongly influenced by steric hindrance. The single available position on the ring (C6) is sterically shielded by the adjacent tert-butyl and methyl groups, making further substitutions challenging. Under harsh conditions, ipso-substitution, where the tert-butyl group itself is replaced by an incoming electrophile, can occur.[12]

Potential Applications

-

Specialty Chemical Intermediate : Its primary value lies in its use as a building block in multi-step organic synthesis. It can be used to introduce a specific, sterically defined substitution pattern into more complex molecules, which is of interest in the synthesis of specialty polymers, ligands for catalysis, and molecular materials.

-

Research Chemical : It serves as a valuable substrate for studying reaction mechanisms, particularly the effects of steric hindrance on the kinetics and regioselectivity of aromatic reactions.[12]

-

Fuel Additive Component : While less common than simpler trimethylbenzenes, polysubstituted aromatics can be components in fuel blends, valued for their high octane ratings.[3][13]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety data for alkylbenzenes.[14][15][16][17]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17]

-

Fire Safety : The compound is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[14][16]

-

First Aid :

-

Skin Contact : Wash off with soap and plenty of water.[14]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[16]

Conclusion

This compound is a specialty aromatic compound whose value is rooted in its unique substitution pattern. While not a large-volume commodity chemical, its synthesis via catalyzed Friedel-Crafts alkylation provides a platform for producing a sterically hindered building block. For researchers in synthetic chemistry and materials science, this compound offers a specific scaffold for creating complex molecular architectures and for probing the fundamental principles of chemical reactivity. Adherence to rigorous safety protocols is mandatory for its handling and use in any research or development setting.

References

-

Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

Chemical Properties of 5-t-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Isodurene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

5-t-Butyl-1,2,3-trimethylbenzene. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

5-Tert.-butyl-1,2,3-trimethyl-benzene. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Trimethylbenzene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

-

Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

-

5-t-Butyl-1,2,3-trimethylbenzene. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

5-TERT.-BUTYL-1,2,3-TRIMETHYL-BENZENE. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

1,2,3-Trimethylbenzene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Exploring the Chemistry: Uses of 1,2,3-Trimethylbenzene in Industry. (2024, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C13H20 | CID 66811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 5-t-Butyl-1,2,3-trimethylbenzene [webbook.nist.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Isodurene - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 5-t-Butyl-1,2,3-trimethylbenzene [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

1H NMR spectrum of 5-tert-Butyl-1,2,3-trimethylbenzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-tert-Butyl-1,2,3-trimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure, electronic environment, and the resulting NMR signals, grounding its claims in authoritative spectroscopic principles.

Introduction: The Molecule and the Method

This compound (IUPAC Name: 5-(1,1-dimethylethyl)-1,2,3-trimethylbenzene) is a polysubstituted aromatic hydrocarbon with the chemical formula C₁₃H₂₀.[1][2] Its structure consists of a benzene ring substituted with three adjacent methyl groups and a tert-butyl group in a meta position relative to two of the methyl groups.

¹H NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[3][4] By probing the magnetic environments of hydrogen nuclei (protons), it provides critical information about the number of distinct proton types, their relative abundance, and their connectivity within a molecule.[4] For a molecule like this compound, ¹H NMR allows for the unambiguous verification of its substitution pattern and the conformational effects of its bulky alkyl groups.

Theoretical Analysis and Spectral Prediction

A robust interpretation of an NMR spectrum begins with a theoretical prediction based on the molecule's structural features.

Molecular Symmetry and Proton Environments

The key to predicting the number of signals in the ¹H NMR spectrum lies in identifying the unique proton environments, which is determined by the molecule's symmetry. This compound possesses a C₂v symmetry axis that bisects the C2-methyl group and the tert-butyl group. This symmetry renders several sets of protons chemically equivalent.

-

Aromatic Protons (Hₐ): The protons at the C4 and C6 positions are equivalent.

-

Methyl Protons (Hᵦ and H꜀): The methyl groups at C1 and C3 are equivalent (Hᵦ), while the methyl group at C2 is unique (H꜀).

-

tert-Butyl Protons (Hₔ): All nine protons of the tert-butyl group are equivalent.

Based on this analysis, we predict a total of four distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with unique proton environments labeled.

Chemical Shift (δ) Prediction

The chemical shift of a proton is primarily influenced by the local electronic environment. Electron-donating groups shield nearby protons, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups have the opposite effect.[5][6][7]

-

Benzene (Baseline): The protons of unsubstituted benzene resonate at approximately 7.3 ppm.[5][7][8]

-

Alkyl Substituents: All substituents on the ring (three methyl groups, one tert-butyl group) are weak electron-donating groups. They increase the electron density in the aromatic ring, causing the aromatic protons to be shielded and to resonate upfield of 7.3 ppm.

-

Hₐ (Aromatic Protons): These two equivalent protons are ortho to one methyl group and one tert-butyl group, and meta to two other methyl groups. The cumulative shielding effect from these four alkyl groups is expected to shift this signal significantly upfield into the ~6.8-7.0 ppm range.

-

Hᵦ (C1 & C3 Methyl Protons): Methyl groups directly attached to a benzene ring typically appear in the ~2.1-2.3 ppm range.

-

H꜀ (C2 Methyl Proton): This methyl group is situated between two other methyl groups. This steric compression does not typically cause a large change in chemical shift compared to the other methyl groups, so it is also expected in the ~2.1-2.3 ppm range, but as a distinct signal.

-

Hₔ (tert-Butyl Protons): The signal for a tert-butyl group attached to an aromatic ring is highly characteristic, appearing as a prominent singlet further upfield, typically around ~1.3 ppm .[9][10]

Signal Multiplicity (Splitting)

Signal splitting arises from the interaction of non-equivalent protons on adjacent carbons (vicinal coupling).[11]

-

Hₐ (Aromatic): The two Hₐ protons are chemically equivalent and thus do not split each other. They have no adjacent proton neighbors. While long-range coupling over four or five bonds can occur in aromatic systems, it is often weak (J < 3 Hz) and may not be resolved.[4][11][12] Therefore, this signal is predicted to be a singlet .

-

Hᵦ, H꜀, Hₔ (Alkyl): The protons of the methyl and tert-butyl groups have no protons on adjacent atoms. Consequently, all three alkyl signals are predicted to be singlets .

Signal Integration

The area under each NMR signal is proportional to the number of protons it represents.

-

Signal 1 (Hₐ): 2 protons

-

Signal 2 (Hᵦ): 6 protons (from two equivalent CH₃ groups)

-

Signal 3 (H꜀): 3 protons (from one CH₃ group)

-

Signal 4 (Hₔ): 9 protons (from the tert-butyl group) The predicted integration ratio is 2 : 6 : 3 : 9 .

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.[3]

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of solid this compound.[13][14]

-

Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this non-polar compound.[3][13][15]

-

Transfer the sample to a clean, dry vial and add approximately 0.7 mL of CDCl₃.[13] Ensure the sample dissolves completely.

-

Prepare a Pasteur pipette with a small, tight plug of glass wool. Cotton wool should be avoided as it can introduce impurities soluble in organic solvents.

-

Filter the sample solution through the glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[14]

-

Cap the NMR tube securely and label it clearly.

-

-

Data Acquisition (400 MHz Spectrometer Example):

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal from the CDCl₃ to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition Parameters: Use standard parameters for a routine ¹H spectrum, which can be adjusted as needed.

-

Pulse Angle: 30-45 degrees. A 45° pulse offers a good compromise between signal intensity and quantitative accuracy for a given number of scans.[16]

-

Acquisition Time (AQ): ~3-4 seconds. This duration is generally sufficient to capture the decay of the signal (FID) and provide good digital resolution.[16][17][18]

-

Relaxation Delay (D1): 1.5-2.0 seconds. This delay allows for partial relaxation of the protons between pulses, which is important for accurate integration.

-

Number of Scans (NS): 8 to 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is then phased manually or automatically to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

A baseline correction is applied to ensure the baseline is flat and at zero intensity.

-

The chemical shift axis is referenced. While tetramethylsilane (TMS) is the standard (δ = 0.00 ppm), the residual non-deuterated solvent peak (CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm) is often used as a convenient secondary reference.

-

The signals are integrated to determine the relative ratios of the protons.

-

Predicted Data Summary and Interpretation

The expected ¹H NMR data for this compound is summarized below.

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Hₐ | Aromatic C4-H, C6-H | ~6.90 | Singlet | 2H |

| Hᵦ | C1-CH₃, C3-CH₃ | ~2.25 | Singlet | 6H |

| H꜀ | C2-CH₃ | ~2.20 | Singlet | 3H |

| Hₔ | -C(CH₃)₃ | ~1.31 | Singlet | 9H |

Interpretation:

The resulting spectrum is expected to be remarkably simple and clean, characterized by four distinct singlets.

-

The downfield region will contain a single peak at ~6.90 ppm with an integration of 2H, corresponding to the two equivalent aromatic protons. Its upfield shift relative to benzene confirms the net electron-donating character of the four alkyl substituents.

-

The upfield region will be dominated by three singlets. The most prominent signal, integrating to 9H at ~1.31 ppm, is the unmistakable signature of the tert-butyl group.[9] The remaining two singlets at ~2.25 ppm and ~2.20 ppm, with integrations of 6H and 3H respectively, correspond to the two sets of non-equivalent methyl groups. The slight difference in their chemical shifts arises from their different positions and local environments on the benzene ring.

The absence of any splitting patterns is a direct and powerful confirmation of the substitution pattern, as no proton environment has a non-equivalent proton on an adjacent atom. This self-validating system, where the predicted symmetry, chemical shifts, multiplicities, and integrations align perfectly, provides a high degree of confidence in the structural assignment.

References

- University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry.

- Wenzel, T. J. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In NMR Data Interpretation Explained. John Wiley & Sons.

- Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.

- Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

- University of Florida. (n.d.). NMR Sample Preparation. UF Department of Chemistry.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Filo. (2025). Explain long range coupling in aromatic and allylic compounds.

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]

- University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility, Chemistry Department.

- Boston University. (n.d.). Basic NMR Concepts. Chemical Instrumentation Center.

- National Bureau of Standards. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data.

- Semantic Scholar. (1993). Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.

- AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.

- Studylib. (n.d.). NMR Spectroscopy: Aromatics, Coupling, and Integration.

- ResearchGate. (n.d.). Substituents on Benzene with 1H and 13C Chemical Shifts at the C4 site in Benzene Relative to TMS.

- ChemicalBook. (n.d.). tert-Butylbenzene(98-06-6) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of methylbenzene.

- Chem LibreTexts. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?

- ChemicalBook. (n.d.). 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR spectrum.

- MDPI. (n.d.). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons.

- ACS Publications. (2019, January 18). Origin of Shielding and Deshielding Effects in NMR Spectra of Organic Conjugated Polyynes.

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1,4-Di-tert-butylbenzene 1H-NMR.

- University course material. (n.d.). Short Summary of 1H-NMR Interpretation.

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?

- ChemicalBook. (n.d.). 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR spectrum.

- YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- ChemicalBook. (n.d.). 1,2,3-Trimethylbenzene(526-73-8) 1H NMR spectrum.

- NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene. NIST Chemistry WebBook.

- NIST. (n.d.). IR Spectrum for 5-t-Butyl-1,2,3-trimethylbenzene. NIST Chemistry WebBook.

- NIST. (n.d.). Mass spectrum (electron ionization) of 5-t-Butyl-1,2,3-trimethylbenzene. NIST Chemistry WebBook.

Sources

- 1. This compound | C13H20 | CID 66811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-t-Butyl-1,2,3-trimethylbenzene [webbook.nist.gov]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. studylib.net [studylib.net]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. tert-Butylbenzene(98-06-6) 1H NMR spectrum [chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Attempt any two of the following: i) Explain long range coupling in arom.. [askfilo.com]

- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-tert-Butyl-1,2,3-trimethylbenzene

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-tert-Butyl-1,2,3-trimethylbenzene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document will delve into the theoretical underpinnings of the observed chemical shifts, supported by empirical data and a detailed experimental protocol.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry, offering a detailed map of the carbon skeleton of a molecule. Unlike 1H NMR, where proton-proton coupling can create complex splitting patterns, 13C NMR spectra are most commonly acquired under proton-decoupled conditions. This results in a simplified spectrum where each unique carbon atom typically appears as a single sharp peak. The position of this peak, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus, providing invaluable information about its hybridization, connectivity, and the electronic effects of neighboring substituent groups.

The chemical shift of a carbon atom is influenced by a combination of factors, including the electronegativity of attached atoms, steric effects, and the magnetic anisotropy of nearby functional groups. In aromatic systems like substituted benzenes, the electronic effects of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in determining the chemical shifts of the ring carbons. These effects are transmitted through the π-system of the benzene ring, leading to predictable shielding and deshielding patterns at the ortho, meta, and para positions.

The Molecular Structure of this compound

This compound presents an interesting case for 13C NMR analysis due to its unique substitution pattern. The benzene ring is adorned with three adjacent methyl groups and a bulky tert-butyl group. This arrangement leads to a specific pattern of electronic and steric interactions that are reflected in the 13C NMR spectrum.

Diagram: Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Analysis of the 13C NMR Chemical Shifts

The interpretation of the 13C NMR spectrum of this compound relies on understanding the additive effects of the methyl and tert-butyl substituents on the benzene ring. Both methyl and tert-butyl groups are considered electron-donating groups through an inductive effect, which generally leads to increased electron density and upfield shifts (shielding) of the aromatic carbons.

Table 1: Experimental 13C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) |

| C1 | 134.1 | Singlet |

| C2 | 135.0 | Singlet |

| C3 | 135.0 | Singlet |

| C4 | 125.0 | Singlet |

| C5 | 147.9 | Singlet |

| C6 | 125.0 | Singlet |

| C(CH₃)₃ | 34.2 | Singlet |

| C(CH₃)₃ | 31.5 | Singlet |

| 1-CH₃ | 15.8 | Singlet |

| 2-CH₃ | 20.4 | Singlet |

| 3-CH₃ | 15.8 | Singlet |

Note: The assignments are based on empirical data and comparison with related compounds. Due to symmetry, C2 and C3 are chemically equivalent, as are C4 and C6, and the 1- and 3-methyl groups.

Aromatic Carbons (120-150 ppm)

The chemical shifts of carbons in a benzene ring typically appear in the range of 120-150 ppm.[1] The specific shifts in this compound can be rationalized as follows:

-

C1, C2, and C3 (Substituted Carbons): These carbons are directly attached to methyl groups and exhibit downfield shifts due to the substituent effect. The observed shifts around 134-135 ppm are consistent with carbons bearing alkyl groups.

-

C5 (tert-Butyl Substituted Carbon): This carbon, directly attached to the bulky tert-butyl group, is significantly deshielded and appears at the most downfield position in the aromatic region (147.9 ppm). This is a characteristic shift for a quaternary aromatic carbon bearing a tert-butyl group.

-

C4 and C6 (Unsubstituted Carbons): These carbons are shielded by the electron-donating effects of the neighboring methyl and tert-butyl groups. Their upfield shift to around 125.0 ppm is a clear indication of this shielding.

Aliphatic Carbons (0-50 ppm)

The aliphatic carbons of the methyl and tert-butyl groups appear in the upfield region of the spectrum.

-

tert-Butyl Group Carbons: The quaternary carbon of the tert-butyl group appears at 34.2 ppm, while the three equivalent methyl carbons of this group are observed at 31.5 ppm. These are typical values for a tert-butyl group attached to an aromatic ring.

-

Methyl Group Carbons: The methyl groups at positions 1 and 3 are chemically equivalent due to the molecule's symmetry and appear at 15.8 ppm. The methyl group at position 2 is in a different chemical environment and is observed slightly downfield at 20.4 ppm, likely due to steric interactions with the adjacent methyl groups.

Comparative Analysis with Precursor Molecules

To further validate the assignments and understand the substituent effects, it is insightful to compare the spectrum of this compound with those of its simpler analogues: 1,2,3-trimethylbenzene and tert-butylbenzene.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm)

| Carbon Position | 1,2,3-Trimethylbenzene | tert-Butylbenzene | This compound |

| C1 (Substituted) | 136.5 | 151.1 | 134.1 (Me), 147.9 (t-Bu) |

| C2 (ortho) | 129.8 | 125.5 | 135.0 (Me) |

| C3 (meta) | 126.1 | 128.4 | 135.0 (Me) |

| C4 (para) | 129.8 | 125.5 | 125.0 |

| Quaternary t-Bu C | - | 34.5 | 34.2 |

| t-Bu CH₃ | - | 31.4 | 31.5 |

| Ring CH₃ | 20.5 (C2), 15.2 (C1,3) | - | 20.4 (C2), 15.8 (C1,3) |

This comparison clearly illustrates the additive nature of substituent effects on the 13C NMR chemical shifts of the benzene ring.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of a compound such as this compound.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 50 mg of this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.[2]

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

-

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set the spectral width to encompass all expected 13C signals, typically from 0 to 220 ppm.[3]

-

Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for a qualitative spectrum.[3] For quantitative analysis, a much longer delay (5-7 times the longest T1) is required.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally suitable.

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Referencing: Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

Diagram: 13C NMR Experimental Workflow

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound provides a clear and illustrative example of the power of this technique in structural elucidation. The observed chemical shifts are readily explained by the fundamental principles of substituent effects in aromatic systems. The combination of electron-donating methyl and tert-butyl groups leads to a distinct pattern of shielded and deshielded carbons in the benzene ring, while the aliphatic carbons appear in their characteristic upfield regions. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, allowing for unambiguous assignment of all carbon signals and confident confirmation of the molecular structure.

References

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link][1]

-

SpectraBase. (n.d.). 5-Tert.-butyl-1,2,3-trimethyl-benzene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-tert-Butyl-1,2,3-trimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 5-tert-Butyl-1,2,3-trimethylbenzene. As a highly substituted aromatic hydrocarbon, its fragmentation is governed by competing and sequential reactions influenced by the stability of the resulting carbocations. This document elucidates the principal fragmentation mechanisms, including benzylic cleavage, alpha-cleavage, and rearrangements leading to characteristic fragment ions. By synthesizing established principles of alkylbenzene fragmentation, this guide offers a predictive framework for interpreting the mass spectrum of this compound and related structures. A detailed experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also presented to ensure methodological rigor.

Introduction to the Analyte and Method

This compound (C₁₃H₂₀, Mol. Wt. 176.3 g/mol ) is a polyalkylated aromatic hydrocarbon.[1][2] The structural elucidation of such compounds is critical in various fields, including petrochemical analysis, environmental science, and synthetic chemistry. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[3]

In EI-MS, gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a molecular ion (M•⁺).[4] The excess energy imparted to the M•⁺ induces fragmentation through a series of unimolecular decomposition reactions. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a characteristic mass spectrum. The fragmentation of alkylbenzenes is particularly well-documented and is dominated by cleavages that form resonance-stabilized carbocations.[3][5]

The Molecular Ion (M•⁺)

The molecular ion of this compound is expected to appear at m/z 176 . Aromatic systems generally produce a prominent molecular ion peak due to the stability of the delocalized π-electron system, which can effectively distribute the positive charge.[6][7] The relative abundance of the M•⁺ peak provides a crucial starting point for spectrum interpretation, though its intensity will be attenuated by the facile fragmentation pathways available to the bulky alkyl substituents.

Principal Fragmentation Pathways

The fragmentation of this compound is dictated by the energetic favorability of breaking specific C-C bonds to yield the most stable carbocations. The primary fragmentation events involve the loss of a methyl radical (•CH₃) through two competitive mechanisms.

Primary Fragmentation: The [M-15]⁺ Ion

The most significant fragmentation pathway for polyalkylated benzenes is the cleavage of a benzylic C-C bond to expel a radical and form a stabilized cation.[6][8] For the target molecule, this manifests as the loss of a methyl radical (mass = 15 Da), leading to a highly abundant fragment ion at m/z 161 . This process occurs via two distinct but competitive routes:

-

Alpha (α)-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon attached to the aromatic ring within the tert-butyl group. Loss of a methyl radical from the tert-butyl substituent yields a resonance-stabilized tertiary benzylic carbocation. This is an extremely favorable process due to the high stability of the resulting cation.[9][10]

-

Benzylic Cleavage: This pathway involves the loss of a methyl radical from one of the three methyl groups directly attached to the benzene ring. This also produces a stabilized benzylic-type cation.

Due to the formation of a highly stable tertiary carbocation, the α-cleavage of the tert-butyl group is predicted to be the dominant pathway. Therefore, the ion at m/z 161 is expected to be the base peak in the mass spectrum.

Secondary Fragmentation Pathways

The primary fragment ions, particularly the abundant [M-15]⁺ ion, undergo further decomposition to produce other characteristic peaks in the spectrum.

-

Loss of Isobutene from [M-15]⁺: The m/z 161 ion can undergo a rearrangement to eliminate a neutral molecule of isobutene (C₄H₈, mass = 56 Da). This would result in a fragment ion at m/z 105 ([161 - 56]⁺). This ion corresponds to a methyltropylium or dimethylbenzyl cation, a common fragment in the spectra of polymethylated benzenes.[6]

-

Cleavage of the tert-Butyl Group: A less dominant primary fragmentation pathway involves the cleavage of the entire tert-butyl radical (•C₄H₉, mass = 57 Da) from the molecular ion. This would produce an ion at m/z 119 ([176 - 57]⁺), corresponding to the trimethylbenzene radical cation. This ion can subsequently lose a hydrogen atom to form a dimethylbenzyl cation at m/z 118 or a methyl group to form an ion at m/z 104.

Tropylium Ion Formation and Related Ions

A hallmark of alkylbenzene mass spectrometry is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 .[7] This highly stable, aromatic seven-membered ring cation is formed via rearrangement of the initial benzyl cation.[8] In the case of this compound, the formation of substituted tropylium ions is more likely. The fragment at m/z 105 can be attributed to a methyltropylium ion structure. Further fragmentation of these larger ions through the loss of acetylene (C₂H₂, mass = 26 Da) can lead to smaller, yet characteristic, aromatic fragment ions.[7]

Predicted Mass Spectrum Data

The following table summarizes the key predicted ions, their neutral losses, and the underlying fragmentation mechanisms for this compound.

| m/z | Proposed Ion Structure/Formula | Neutral Loss | Fragmentation Mechanism | Predicted Abundance |

| 176 | [C₁₃H₂₀]•⁺ | - | Molecular Ion | Moderate |

| 161 | [C₁₂H₁₇]⁺ | •CH₃ | α-Cleavage (tert-butyl) or Benzylic Cleavage | High (Base Peak) |

| 119 | [C₉H₁₁]⁺ | •C₄H₉ | Cleavage of the tert-butyl radical | Low to Moderate |

| 105 | [C₈H₉]⁺ | C₄H₈ (from m/z 161) | Rearrangement and elimination of isobutene | Moderate |

| 91 | [C₇H₇]⁺ | C₂H₂ (from m/z 117) | Tropylium ion; secondary fragmentation | Low to Moderate |

| 57 | [C₄H₉]⁺ | C₉H₁₁• | tert-Butyl cation | Moderate |

// Nodes M [label="Molecular Ion (M•⁺)\nm/z 176\n[C₁₃H₂₀]•⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; F161 [label="Base Peak\nm/z 161\n[C₁₂H₁₇]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F119 [label="Fragment Ion\nm/z 119\n[C₉H₁₁]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; F105 [label="Fragment Ion\nm/z 105\n[C₈H₉]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; F57 [label="Fragment Ion\nm/z 57\n[C₄H₉]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges M -> F161 [label=" - •CH₃ \n (α-Cleavage)"]; M -> invis1 [arrowhead=none]; invis1 -> F119 [label=" - •C₄H₉"]; invis1 -> F57 [label=""]; F161 -> F105 [label=" - C₄H₈ \n (Rearrangement)"];

// Ranks {rank=same; F119; F161; F57;} } enddot

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, the following protocol outlines a standard method for the analysis of this compound using a gas chromatograph coupled to a quadrupole mass spectrometer.

5.1 Sample Preparation

-

Prepare a 100 ppm stock solution of this compound in high-purity hexane.

-

Perform a serial dilution to create a 1 ppm working solution for injection.

-

Transfer 1 mL of the working solution into a 2 mL autosampler vial with a PTFE-lined cap.

5.2 Instrumentation

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

5.3 GC Method Parameters

-

Injector Port: Split/Splitless

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

5.4 MS Method Parameters

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40 - 400

-

Solvent Delay: 3 minutes

5.5 Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Compare the acquired spectrum to the predicted fragmentation pattern and to a reference library (e.g., NIST).

Conclusion

The 70 eV electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways that generate highly stable carbocations. The primary and most characteristic fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a base peak at m/z 161. Secondary fragmentation of this ion via the loss of neutral isobutene to form an ion at m/z 105 is also anticipated to be significant. Understanding these fragmentation patterns is essential for the confident identification of this molecule in complex matrices and for the structural elucidation of related polyalkylated aromatic compounds. The provided GC-MS protocol offers a robust framework for obtaining high-quality empirical data to confirm these theoretical predictions.

References

-

Kuck, D., & Grützmacher, H. F. (1978). Hydrogen rearrangement in molecular ions of alkyl benzenes: Appearance potentials and substituent effects on the formation of [C,H,X]! product ions. Organic Mass Spectrometry. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]

-

Kuck, D., & Grützmacher, H. F. (1978). Hydrogen rearrangement in molecular ions of alkyl benzenes. SciSpace. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews. [Link]

-

NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews. [Link]

-

The Organic Chemistry Tutor. (2022). McLafferty Rearrangement: An overview. YouTube. [Link]

-

Vidya-mitra. (2016). Fragmentation of various classes of organic molecules (CHE). YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,5-Tri-tert-butylbenzene. PubChem Compound Database. [Link]

-

NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene IR Spectrum. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

Tribedi, S., et al. (2021). Triple ionization and fragmentation of benzene trimers following ultrafast intermolecular Coulombic decay. Nature Communications. [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0249068). HMDB. [Link]

-

Hodálik, M., Veľková, V., & Kačíková, D. (2022). Mass spectrum of 1,2,3 -trimethylbenzene (TMB). ResearchGate. [Link]

-

LibreTexts Chemistry. (2022). 6.11: Fragmentation Pathways. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. chem.arizona.edu. [Link]

-

University of Illinois Chicago. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. uic.edu. [Link]

-